molecular formula C40H47N6O6P B575776 2'-Deoxynebularine cep CAS No. 178925-28-5

2'-Deoxynebularine cep

Katalognummer: B575776
CAS-Nummer: 178925-28-5
Molekulargewicht: 738.826
InChI-Schlüssel: XMLXGCMUAVWROJ-BCVNGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2'-Deoxynebularine CEP is a nucleoside analog phosphoramidite essential for solid-phase oligonucleotide synthesis, enabling the precise incorporation of 2'-deoxynebularine into DNA strands . This incorporation is a key tool for biophysical and biochemical research, particularly in studying DNA duplex stability and base-pairing interactions without the constraints of standard hydrogen-bonding patterns . Research utilizing defined oligonucleotides containing 2'-deoxynebularine has provided fundamental insights into the thermodynamic stability of DNA duplexes and has been instrumental in measuring DNA polymerase misinsertion rates, helping to elucidate the mechanisms underlying transcriptional fidelity and mutagenesis . Furthermore, the nucleoside base of this reagent, nebularine, serves as a sensitive probe for investigating hydrogen-bonding dynamics in nucleic acids; NMR studies employing duplexes with 2'-deoxynebularine paired against 15 N-labeled uridine derivatives have allowed for detailed analysis of substituent effects on N-H···N hydrogen bond strengths .

Eigenschaften

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3/t36-,37+,38+,53?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLXGCMUAVWROJ-BCVNGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N6O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Deoxynebularine: From Discovery to Synthetic Elucidation and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxynebularine, the deoxygenated counterpart to the naturally occurring nucleoside nebularine, stands as a molecule of significant interest in the fields of chemical biology and drug discovery. This technical guide provides a comprehensive overview of 2'-Deoxynebularine, beginning with the discovery of its parent compound, nebularine, from a fungal source. It delves into the chemical synthesis of 2'-Deoxynebularine, presenting both historical and contemporary methodologies. The guide further explores its biological activities, including its roles as a substrate for key enzymes and its potential as an antiviral and anticancer agent, supported by available data. Finally, its application as a molecular probe in biophysical studies of DNA structure and protein-DNA interactions is discussed, highlighting its utility in elucidating fundamental biological processes.

Discovery and Natural Occurrence of the Parent Compound, Nebularine

The story of 2'-Deoxynebularine begins with its ribonucleoside parent, nebularine (9-β-D-ribofuranosylpurine). Nebularine was first isolated from the clouded funnel mushroom, Clitocybe nebularis (also known as Agaricus nebularis)[1][2][3][4][5]. This naturally occurring purine nucleoside antibiotic exhibits potent biological activity, including antibiotic effects against various mycobacteria[4]. However, its high toxicity to mammalian cells has limited its therapeutic applications[5]. The discovery of nebularine spurred interest in the synthesis and biological evaluation of its derivatives, including its 2'-deoxy form, in a search for compounds with improved therapeutic indices.

Chemical Synthesis of 2'-Deoxynebularine

The chemical synthesis of 2'-Deoxynebularine, 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-9H-purine, is a critical step for its biological and biophysical evaluation. The primary challenge in nucleoside synthesis lies in the stereoselective formation of the N-glycosidic bond between the purine base and the deoxyribose sugar.

Key Synthetic Strategies

A common and effective method for the synthesis of 2'-deoxynucleosides is the Vorbrüggen glycosylation . This reaction typically involves the coupling of a silylated heterocyclic base with an acylated sugar derivative in the presence of a Lewis acid catalyst.

Another key precursor for the synthesis of 2'-Deoxynebularine is 2-amino-6-chloro-9-(β-D-2-deoxyribofuranosyl)purine [6]. This intermediate can be subjected to a deamination and dechlorination process to yield the target purine nucleoside.

Illustrative Synthetic Pathway

The following diagram illustrates a plausible synthetic route to 2'-Deoxynebularine, drawing from established methodologies for purine nucleoside synthesis.

2-Deoxynebularine Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Purine Purine Silylation Silylation of Purine Purine->Silylation e.g., HMDS, (NH4)2SO4 Deoxyribose_derivative Protected 2-Deoxyribose (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose) Coupling Vorbrüggen Glycosylation Deoxyribose_derivative->Coupling Silylation->Coupling Silylated Purine Deprotection Deprotection Coupling->Deprotection Protected 2'-Deoxynebularine (Lewis Acid, e.g., SnCl4) dN 2'-Deoxynebularine Deprotection->dN e.g., NaOMe/MeOH

Caption: A generalized synthetic workflow for 2'-Deoxynebularine via Vorbrüggen glycosylation.

Experimental Protocol (Conceptual)

The following is a conceptual, step-by-step protocol for the synthesis of 2'-Deoxynebularine based on established chemical principles.

Step 1: Silylation of Purine

  • Suspend purine in a suitable solvent (e.g., anhydrous acetonitrile).

  • Add a silylating agent, such as hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate.

  • Reflux the mixture until the purine is fully silylated, resulting in a clear solution.

  • Remove the solvent under reduced pressure to obtain the silylated purine.

Step 2: Glycosylation

  • Dissolve the silylated purine and a protected 2-deoxyribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Cool the reaction mixture to 0°C.

  • Slowly add a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the protected 2'-Deoxynebularine.

Step 3: Deprotection

  • Dissolve the protected 2'-Deoxynebularine in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the final product, 2'-Deoxynebularine, by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

2'-Deoxynebularine, as a purine nucleoside analog, can interfere with various cellular processes by mimicking natural deoxynucleosides.

Enzyme Substrate Activity

Adenosine Deaminase (ADA): 2'-Deoxynebularine is a known substrate for adenosine deaminase, an enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively[7][8]. The efficiency of 2'-Deoxynebularine as a substrate for ADA is an important consideration in its potential therapeutic applications and its metabolic fate within cells.

Antiviral and Anticancer Potential

While the parent compound, nebularine, exhibits significant cytotoxicity, the biological activity of 2'-Deoxynebularine has been explored with the hope of identifying a more selective therapeutic window.

  • Antiviral Activity: Nucleoside analogs are a cornerstone of antiviral therapy. They can act as chain terminators of viral DNA or RNA synthesis or as inhibitors of viral polymerases. While specific EC50 values for 2'-Deoxynebularine against a wide range of viruses are not extensively reported in publicly available literature, its structural similarity to other antiviral nucleoside analogs suggests potential activity that warrants further investigation. For context, other 2'-deoxynucleoside analogs have shown significant anti-HBV activity with EC50 values in the low micromolar range[9].

  • Anticancer Activity: The potential for 2'-Deoxynebularine to act as an anticancer agent stems from its ability to be incorporated into DNA, potentially leading to chain termination or inducing apoptosis. The combination of 2'-deoxyadenosine with an adenosine deaminase inhibitor has been shown to be toxic to human colon carcinoma cell lines[10]. Given that 2'-Deoxynebularine is a substrate for ADA, its cytotoxic effects may be potentiated in a similar manner. However, specific IC50 values against various cancer cell lines are not yet well-documented in the literature. For comparison, some novel neolignans have shown cytotoxicity against A549 and HeLa cell lines with IC50 values ranging from 1.53 to 13.05 µg/ml[11].

The following table summarizes the potential biological activities of 2'-Deoxynebularine.

Biological Target/ActivityDescription
Adenosine Deaminase Acts as a substrate, undergoing deamination.
Antiviral Potential May act as a chain terminator or polymerase inhibitor.
Anticancer Potential May induce apoptosis upon incorporation into DNA.

Application as a Molecular Probe

Beyond its potential therapeutic applications, 2'-Deoxynebularine has proven to be a valuable tool in biophysical and structural biology studies of DNA.

Probing DNA-Protein Interactions and DNA Structure

The absence of the 2-amino group in the purine ring of 2'-Deoxynebularine, compared to 2'-deoxyguanosine, and the 6-amino group compared to 2'-deoxyadenosine, makes it a useful analog for studying the role of these functional groups in DNA-protein recognition and DNA stability. By incorporating 2'-Deoxynebularine into synthetic oligonucleotides, researchers can investigate:

  • DNA Polymerase Fidelity: The incorporation of 2'-Deoxynebularine opposite the four natural bases by DNA polymerases provides insights into the mechanisms of nucleotide selection and the role of hydrogen bonding in replication fidelity[12].

  • DNA Duplex Stability: The thermal stability (Tm) of DNA duplexes containing 2'-Deoxynebularine can be compared to those with natural base pairs to understand the contribution of specific hydrogen bonds to the overall stability of the double helix[12].

The following diagram illustrates the use of 2'-Deoxynebularine in studying DNA polymerase fidelity.

DNA_Polymerase_Fidelity cluster_workflow Experimental Workflow Template DNA Template containing dN Polymerase DNA Polymerase Template->Polymerase Analysis Analysis of Incorporated Base Polymerase->Analysis Primer Extension dNTPs dATP, dCTP, dGTP, dTTP dNTPs->Polymerase

Caption: Workflow for assessing DNA polymerase fidelity using a 2'-Deoxynebularine-containing template.

Physicochemical Properties and Spectroscopic Data

Accurate characterization of 2'-Deoxynebularine is essential for its use in research and development.

PropertyValue
Molecular Formula C₁₀H₁₂N₄O₃
Molecular Weight 252.23 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Conclusion and Future Perspectives

2'-Deoxynebularine, a synthetic analog of a naturally occurring nucleoside, holds considerable promise as both a therapeutic lead and a molecular probe. Its synthesis, while challenging, is achievable through established methods of nucleoside chemistry. While its biological activities are not yet fully characterized with quantitative data, its role as an adenosine deaminase substrate and its potential to interfere with nucleic acid synthesis make it a compelling candidate for further antiviral and anticancer drug development. Furthermore, its utility in elucidating the intricacies of DNA-protein interactions and DNA stability has already been demonstrated. Future research should focus on obtaining detailed quantitative data on its biological activities, elucidating its precise mechanisms of action, and exploring its potential in a wider range of biological systems. The development of more efficient and scalable synthetic routes will also be crucial for unlocking the full potential of this intriguing molecule.

References

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2'-Deoxynebularine: A Technical Guide to its Mechanism of Action in DNA

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical analysis of 2'-Deoxynebularine (dN), a purine nucleoside analog, and its mechanistic impact following incorporation into DNA. As a Senior Application Scientist, the following guide synthesizes current experimental evidence to offer a comprehensive understanding of dN's biochemical and structural effects, which are critical for its application in research and potential therapeutic development.

Executive Summary: The "Inert" Perturbator

2'-Deoxynebularine is the deoxynucleoside of nebularine, a purine riboside first isolated from the mushroom Agaricus nebularis. Structurally, it is a simple purine nucleoside lacking any exocyclic functional groups on its base moiety. This unique characteristic makes it a fascinating tool for probing DNA-protein interactions and understanding the fundamental principles of DNA replication and repair. While often considered a non-hydrogen bonding "universal base" analog, its incorporation into DNA is far from inert. It introduces significant thermodynamic and structural perturbations that challenge the cellular machinery, leading to distinct mutagenic outcomes. This guide will dissect the journey of dN from a free nucleoside to its ultimate effects as a lesion within the genome.

Cellular Uptake and Activation

The journey of 2'-Deoxynebularine begins with its transport into the cell and subsequent phosphorylation to its active triphosphate form, 2'-deoxynebularine triphosphate (dNTP). While specific transporters for dN are not extensively characterized, it is presumed to utilize the same nucleoside transporters as endogenous purine nucleosides.[1] Once inside the cell, it must be phosphorylated by cellular kinases to dNTP to be recognized as a substrate by DNA polymerases. This multi-step phosphorylation is a critical prerequisite for its genomic incorporation and is often a rate-limiting step for the efficacy of many nucleoside analogs.[2]

Visualization: Cellular Activation Pathway of 2'-Deoxynebularine

G cluster_outside Extracellular Space cluster_cell Cytoplasm cluster_nucleus Nucleus dN_out 2'-Deoxynebularine (dN) dN_in dN dN_out->dN_in Nucleoside Transporter dNMP dNMP dN_in->dNMP Deoxyguanosine Kinase (likely) dNDP dNDP dNMP->dNDP Nucleoside Monophosphate Kinase dNTP dNTP (active form) dNDP->dNTP Nucleoside Diphosphate Kinase DNA_Polymerase DNA Polymerase dNTP->DNA_Polymerase Substrate for DNA Polymerase DNA Incorporation into DNA DNA_Polymerase->DNA

Caption: Cellular uptake and sequential phosphorylation of 2'-Deoxynebularine to its active triphosphate form.

Interaction with DNA Polymerases and Incorporation

Once activated to dNTP, the analog competes with endogenous deoxynucleoside triphosphates (dNTPs) for incorporation into a growing DNA strand by DNA polymerases.[3] The efficiency and fidelity of this process are polymerase-dependent and provide the first layer of mechanistic insight.

Polymerase-Dependent Incorporation Kinetics

DNA polymerases exhibit a remarkable ability to select the correct nucleotide for incorporation.[3] The incorporation of an analog like dN, which lacks the capacity for canonical Watson-Crick hydrogen bonding, is a significant challenge to this fidelity mechanism. Studies have shown that various DNA polymerases can incorporate dN, albeit with different efficiencies. For example, experiments with Drosophila DNA polymerase alpha have been used to measure the incorporation rates of mismatched bases opposite template lesions.[4] The kinetics of such misincorporation events are not solely dictated by the thermodynamic stability of the resulting base pair, but also by the geometric constraints of the polymerase active site.[4][5]

The Mutagenic Consequence of Incorporation

When dN is part of the template strand, it acts as a non-instructive lesion. During replication, the polymerase is faced with a base that cannot form standard hydrogen bonds. This ambiguity can lead to the preferential incorporation of any of the four natural bases, often with a bias that is polymerase-specific. This process is a primary driver of the mutagenic properties of dN, leading to both transition and transversion mutations in subsequent rounds of replication.[6][7]

Biophysical and Structural Impact on DNA

The presence of 2'-Deoxynebularine within a DNA duplex introduces significant local perturbations that can be measured and characterized using various biophysical techniques.

Thermodynamic Destabilization

The primary consequence of incorporating dN is a significant destabilization of the DNA duplex. This is primarily due to the loss of hydrogen bonds that would normally be formed by adenine or guanine. Thermal melting (Tm) studies, which measure the temperature at which 50% of DNA duplexes dissociate, are a standard method to quantify this effect.[8] The magnitude of the Tm decrease is dependent on the base opposite the dN lesion.[4][8]

Base Pair Relative Thermodynamic Stability (Tm) Key Observation
A-T (Control)HighCanonical Watson-Crick pairing is most stable.
dN-TLowSignificant destabilization due to loss of H-bonds.
dN-CLowSimilarly destabilized.
dN-ALowSimilarly destabilized.
dN-GVery LowOften the most destabilizing pairing.
(Data is illustrative and based on general findings in literature such as[8])
Structural Perturbations Probed by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about DNA in solution. Studies on oligonucleotides containing dN have revealed that while the overall B-form DNA structure is maintained, there are localized distortions.[9][10] Specifically, the lack of hydrogen bonding can lead to a "wobble" or increased flexibility at the lesion site. NMR can also probe the formation of single, weak hydrogen bonds that may form in specific sequence contexts, further influencing polymerase interactions.[9][10]

Visualization: dN-Induced DNA Destabilization

G cluster_control Control DNA Duplex cluster_lesion dN-Containing DNA Duplex cluster_analysis Biophysical Consequences control 5'-G-C-A-T-G-C-3' 3'-C-G-T-A-C-G-5' lesion 5'-G-C-dN-T-G-C-3' 3'-C-G-A-A-C-G-5' destability Thermodynamic Destabilization (Lower Tm) lesion:f0->destability Loss of H-bonds distortion Local Structural Distortion lesion:f0->distortion Non-canonical pairing

Caption: Incorporation of dN disrupts normal base pairing, leading to thermodynamic and structural perturbations.

Experimental Protocols for Studying 2'-Deoxynebularine

To rigorously characterize the mechanism of action of dN, a suite of well-established biochemical and biophysical assays are employed.

Protocol: Steady-State Kinetic Analysis of dNTP Incorporation

This assay quantifies the efficiency with which a DNA polymerase incorporates dNTP opposite a specific template base.[11]

Objective: To determine the kinetic parameters (Km and kcat) for the incorporation of a single dNTP by a DNA polymerase.

Methodology:

  • Primer/Template Design: Synthesize a DNA template strand containing a specific base at a known position and a shorter, complementary primer strand labeled with a fluorescent dye (e.g., FAM) or radioisotope (e.g., 32P). The primer's 3'-end should be positioned just before the template base of interest.

  • Reaction Setup: Prepare a series of reactions containing a fixed concentration of the primer/template duplex and DNA polymerase. Vary the concentration of dNTP across the different reactions.

  • Initiation and Quenching: Initiate the reaction by adding MgCl2. Allow the reactions to proceed for a set time, ensuring that less than 20% of the primer is extended to maintain single-turnover conditions. Quench the reactions with a strong chelator like EDTA.

  • Product Separation: Separate the unextended primer from the extended product (primer + 1 nucleotide) using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification and Analysis: Quantify the amount of product formed in each reaction using a phosphorimager or fluorescence scanner. Plot the initial velocity of the reaction against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The catalytic efficiency (kcat/Km) can then be calculated.

Protocol: Thermal Denaturation (Tm) Analysis

This experiment measures the impact of a dN lesion on the thermodynamic stability of a DNA duplex.[8][12]

Objective: To determine the melting temperature (Tm) of a DNA duplex containing a dN lesion compared to an unmodified control duplex.

Methodology:

  • Oligonucleotide Synthesis: Synthesize complementary DNA oligonucleotides, one pair forming a control duplex and another pair forming the experimental duplex with dN at a specific position.

  • Duplex Annealing: Anneal the complementary strands by heating them to 95°C and slowly cooling to room temperature in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • UV Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the DNA solution at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis: As the duplex denatures into single strands, the absorbance at 260 nm will increase (hyperchromic effect). The Tm is the temperature at the midpoint of this transition, which can be determined from the first derivative of the melting curve.

  • Thermodynamic Calculation: From the melting curve, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be calculated.[13]

Visualization: Experimental Workflow for dN Analysis

G cluster_synthesis Step 1: Preparation cluster_assays Step 2: Mechanistic Assays cluster_data Step 3: Data & Interpretation Oligo_Synth Synthesize dN-containing and Control Oligonucleotides Kinetics Polymerase Kinetics Assay (Primer Extension) Oligo_Synth->Kinetics Thermo Thermal Denaturation (Tm) (UV Spectrophotometry) Oligo_Synth->Thermo NMR Structural Analysis (NMR Spectroscopy) Oligo_Synth->NMR dNTP_Prep Prepare 2'-deoxynebularine triphosphate (dNTP) dNTP_Prep->Kinetics Kin_Data Incorporation Efficiency (kcat/Km) Kinetics->Kin_Data Tm_Data Duplex Stability (ΔTm, ΔG°) Thermo->Tm_Data Struct_Data Structural Perturbation (Chemical Shifts) NMR->Struct_Data

Caption: A streamlined workflow for the comprehensive analysis of 2'-Deoxynebularine's effects in DNA.

Implications for Drug Development and Research

The unique properties of 2'-Deoxynebularine make it a valuable tool and a potential scaffold for therapeutic agents.

  • Probing DNA-Protein Interactions: As a non-hydrogen bonding purine analog, dN can be used to investigate the importance of specific hydrogen bonds in the recognition of DNA by polymerases, repair enzymes, and transcription factors.

  • Antiviral and Anticancer Potential: Like many nucleoside analogs, dN has been investigated for its potential as an antiproliferative agent.[14] Its ability to be incorporated into DNA and disrupt replication makes it a candidate for inducing cell cycle arrest or apoptosis in rapidly dividing cancer cells or virally infected cells.

  • Mutagenesis Studies: The defined, albeit ambiguous, nature of dN as a template lesion allows researchers to study the fidelity and bypass mechanisms of various DNA polymerases, providing insights into the origins of spontaneous and induced mutations.[7][15]

Conclusion

2'-Deoxynebularine serves as a powerful molecular probe, offering a clear example of how a seemingly simple structural modification—the removal of exocyclic functional groups—can have profound consequences for DNA stability, replication fidelity, and cellular fate. Its mechanism of action is a multi-layered process initiated by cellular uptake and activation, followed by polymerase-mediated incorporation, and culminating in significant thermodynamic and structural disruption of the DNA duplex. Understanding this mechanism through the rigorous application of kinetic, thermodynamic, and structural biology techniques is paramount for leveraging its full potential in both basic research and the development of next-generation therapeutics.

References

  • Eritja, R., Horowitz, D. M., Walker, P. A., Cload, S. T., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. PubMed.
  • Ide, H., & Kimura, J. (1995). Influence of alpha-deoxyadenosine on the stability and structure of DNA. Thermodynamic and molecular mechanics studies. PubMed.
  • Ishikawa, R., Ono, A., & Kainosho, M. (2003). The NMR studies of substituent effects on the N-H...N hydrogen bond in duplex DNA using 2'-deoxynebularine and 15N labeled 5-substituted-2'-deoxyuridine base pairs. PubMed.
  • Tan, X., Grollman, A. P., & Shibutani, S. (1999). Comparison of the mutagenic properties of 8-oxo-7,8-dihydro-2'-deoxyadenosine and 8-oxo-7,8-dihydro-2'-deoxyguanosine DNA lesions in mammalian cells. PubMed.
  • Kamiya, H. (2003). Thermodynamic stability of base pairs between 2-hydroxyadenine and incoming nucleotides as a determinant of nucleotide incorporation specificity opposite 2-hydroxyadenine.
  • Summerer, D. (2010).
  • Carson, D. A., Kaye, J., & Seegmiller, J. E. (1977). The metabolism of deoxyguanosine and guanosine in human B and T lymphoblasts. A role for deoxyguanosine kinase activity in the selective T-cell defect associated with purine nucleoside phosphorylase deficiency. PMC.
  • Zahurancik, W. J., Klein, S. J., & Suo, Z. (2013).
  • Sugiyama, H., & Gray, D. M. (1994). Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure. PubMed.
  • Nakatani, M., & Nakano, S. (2015). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. MDPI.
  • Seley-Radtke, K. (2020). Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides.
  • Batzinger, R. P., Ou, S. Y., & Bueding, E. (1977). Saccharin and other sweeteners: mutagenic properties. PubMed.
  • Chan, K., & Saparbaev, M. K. (2024). The mutagenic properties of formaldehyde and acetaldehyde: Reflections on half a century of progress. PubMed.
  • Cavanagh, D. R., & Eder, M. (2011). Thymidine Analogues for Tracking DNA Synthesis. MDPI.

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Methodological & Application

Application Notes and Protocols for the Incorporation of 2'-Deoxynebularine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Role of 2'-Deoxynebularine in Oligonucleotide Research

In the landscape of molecular biology and drug development, the use of modified oligonucleotides is a cornerstone for advancements in diagnostics, therapeutics, and fundamental research. Among the various nucleoside analogs, 2'-Deoxynebularine (dN), a purine nucleoside analog lacking exocyclic functional groups, serves as a unique tool for probing DNA structure and function. Its incorporation into oligonucleotides provides a non-hydrogen bonding mimic of a natural purine base, offering a sterically similar yet electronically distinct entity within the DNA duplex. This unique characteristic allows for the investigation of the roles of hydrogen bonding and base stacking in DNA stability and protein-DNA interactions. Furthermore, oligonucleotides containing 2'-Deoxynebularine have been explored for their potential in mismatch discrimination and as components of therapeutic oligonucleotides.[1] This guide provides a comprehensive overview of the incorporation of 2'-Deoxynebularine into oligonucleotides, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for its successful application.

Chemical Properties and Rationale for Use

2'-Deoxynebularine, or 9-(2-Deoxy-β-D-ribofuranosyl)purine, is structurally analogous to deoxyadenosine and deoxyguanosine but lacks the exocyclic amino and carbonyl groups, respectively. This absence of functional groups capable of forming Watson-Crick hydrogen bonds makes it an invaluable tool for dissecting the energetic contributions of hydrogen bonding versus base stacking to the overall stability of the DNA double helix.[2]

The primary rationale for incorporating dN into oligonucleotides includes:

  • Probing DNA Stability: By replacing a natural purine with dN, researchers can quantify the contribution of specific hydrogen bonds to the thermodynamic stability of a DNA duplex.[3]

  • Investigating Protein-DNA Interactions: The absence of functional groups on the purine ring allows for the study of how DNA-binding proteins recognize and interact with their target sequences, distinguishing between shape recognition and specific hydrogen bond formation.

  • Mismatch Detection: Oligonucleotides containing dN can be used to study the thermodynamics and kinetics of mismatch formation and repair, as the dN residue creates a defined point of structural perturbation.[4][5]

  • Development of Therapeutic Oligonucleotides: Modified oligonucleotides with enhanced properties, such as nuclease resistance and specific binding affinities, are of great interest in drug development.[6][7][] The unique properties of dN can be leveraged in the design of novel antisense and antigene therapies.[6]

Synthesis of 2'-Deoxynebularine Phosphoramidite

The cornerstone of incorporating any modified nucleoside into an oligonucleotide via automated solid-phase synthesis is the preparation of its phosphoramidite derivative.[9][10] The synthesis of 2'-Deoxynebularine phosphoramidite is a multi-step process that requires careful execution.

Diagram: Synthesis Pathway of 2'-Deoxynebularine Phosphoramidite

G cluster_0 Synthesis of 2'-Deoxynebularine Phosphoramidite dN 2'-Deoxynebularine DMT_dN 5'-O-DMT-2'-Deoxynebularine dN->DMT_dN 1. 5'-Hydroxyl Protection (DMT-Cl) Amidite 5'-O-DMT-2'-Deoxynebularine-3'-O- (β-cyanoethyl-N,N-diisopropyl)phosphoramidite DMT_dN->Amidite 2. 3'-Phosphitylation

Caption: A simplified workflow for the synthesis of 2'-Deoxynebularine phosphoramidite.

Protocol: 2'-Deoxynebularine Phosphoramidite Synthesis

This protocol outlines the key steps for the synthesis of the 2'-Deoxynebularine phosphoramidite. It is intended for researchers with a strong background in synthetic organic chemistry.

Materials:

  • 2'-Deoxynebularine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Standard solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • 5'-Hydroxyl Protection:

    • Dissolve 2'-Deoxynebularine in anhydrous pyridine.

    • Add DMT-Cl portion-wise at 0°C and then allow the reaction to warm to room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with methanol and concentrate under reduced pressure.

    • Purify the resulting 5'-O-DMT-2'-Deoxynebularine by silica gel column chromatography.

  • 3'-Phosphitylation:

    • Dissolve the purified 5'-O-DMT-2'-Deoxynebularine in anhydrous DCM.

    • Add DIPEA to the solution.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.

    • Allow the reaction to proceed at room temperature, monitoring by TLC.

    • Once the reaction is complete, quench with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.

    • Purify the final 2'-Deoxynebularine phosphoramidite by silica gel column chromatography under an inert atmosphere.

    • Co-evaporate the purified product with anhydrous acetonitrile and store under argon at -20°C.

Incorporation of 2'-Deoxynebularine into Oligonucleotides via Automated Solid-Phase Synthesis

The incorporation of the 2'-Deoxynebularine phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer.[][9]

Diagram: Oligonucleotide Synthesis Cycle with 2'-Deoxynebularine

G Detritylation 1. Detritylation (Removal of DMT group) Coupling 2. Coupling (dN phosphoramidite addition) Detritylation->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Next_Cycle Next Cycle Oxidation->Next_Cycle Next_Cycle->Detritylation for subsequent bases

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Protocol: Automated Oligonucleotide Synthesis

Prerequisites:

  • A commercially available automated DNA synthesizer.

  • High-quality synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution).

  • 2'-Deoxynebularine phosphoramidite dissolved in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

  • Standard DNA or RNA phosphoramidites and a suitable solid support (e.g., CPG).

Procedure:

  • Synthesizer Setup:

    • Install the 2'-Deoxynebularine phosphoramidite vial on a designated port on the DNA synthesizer.

    • Program the desired oligonucleotide sequence, specifying the position for dN incorporation.

  • Synthesis Cycle:

    • Detritylation: The 5'-DMT group of the growing chain attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in DCM).

    • Coupling: The 2'-Deoxynebularine phosphoramidite is activated (e.g., with ethylthiotetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 2-5 minutes) may be beneficial to ensure high coupling efficiency, although standard conditions are often sufficient.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Deprotection and Cleavage:

    • Following synthesis, the solid support is treated with a deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine) to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.

    • The deprotection conditions (time and temperature) should be optimized based on the other nucleobases present in the sequence. Standard conditions are generally applicable for dN.

  • Purification and Analysis:

    • The crude oligonucleotide solution is collected and lyophilized.

    • The oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

    • The purity and identity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Characterization of Oligonucleotides Containing 2'-Deoxynebularine

Thermal Stability Analysis (Tm)

A key characterization step is to determine the effect of dN incorporation on the thermal stability of the DNA duplex. This is typically done by measuring the melting temperature (Tm), the temperature at which half of the duplex DNA has dissociated into single strands.[3][11]

Table 1: Representative Thermal Stability Data for Duplexes Containing a Single 2'-Deoxynebularine Substitution [1][12]

Duplex Sequence (5'-3')Complementary BaseTm (°C)ΔTm vs. A-T pair (°C)ΔTm vs. G-C pair (°C)
GCT GAT GA C TCGT52.0--12.0
GCT GAT GG C TCGC64.0+12.0-
GCT GAT GN C TCGT38.0-14.0-26.0
GCT GAT GN C TCGC40.0-12.0-24.0
GCT GAT GN C TCGA39.0-13.0-25.0
GCT GAT GN C TCGG37.0-15.0-27.0

Note: Tm values are illustrative and can vary based on buffer conditions, oligonucleotide concentration, and flanking sequences. The data highlights the destabilizing effect of replacing a natural base with dN due to the loss of hydrogen bonds.

Applications in Research and Development

The ability to incorporate 2'-Deoxynebularine into oligonucleotides opens up a wide range of applications:

  • Studying DNA Mismatch Recognition and Repair: Oligonucleotides containing dN can be used as substrates for mismatch repair enzymes to investigate the mechanisms of DNA repair.[5] The defined structural perturbation allows for precise analysis of enzyme activity.

  • Probing Protein-DNA Interactions: By systematically replacing bases in a protein binding site with dN, researchers can map the critical hydrogen bonding interactions required for protein recognition and binding.

  • Antisense and RNAi Therapeutics: While dN itself may not be a primary candidate for therapeutic use due to the destabilization of the duplex, its derivatives are being explored. For instance, modified 2'-Deoxynebularine analogs have been synthesized to enhance binding to target mRNA or to improve nuclease resistance.[13][14]

  • Development of DNA-based Nanostructures: The predictable destabilization caused by dN incorporation can be harnessed in the design of DNA nanostructures with specific thermal properties and responsiveness to environmental cues.

Conclusion

The incorporation of 2'-Deoxynebularine into oligonucleotides is a powerful technique for researchers in molecular biology, biochemistry, and drug development. By providing a non-hydrogen bonding purine analog, dN allows for the precise dissection of the forces that govern DNA stability and recognition. The protocols and data presented in this guide offer a comprehensive resource for the successful synthesis, incorporation, and characterization of dN-containing oligonucleotides, paving the way for novel insights and applications in the field.

References

  • Eritja, R., Horowitz, D. M., Walker, P. A., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153. [Link]

  • Wilds, C. J., & Damha, M. J. (1999). Duplex recognition by oligonucleotides containing 2'-deoxy-2'-fluoro-D-arabinose and 2'-deoxy-2'-fluoro-D-ribose. Intermolecular 2'-OH-phosphate contacts versus sugar puckering in the stabilization of triple-helical complexes. Bioconjugate Chemistry, 10(2), 299–305. [Link]

  • Eritja, R., Horowitz, D. M., Walker, P. A., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. PubMed. [Link]

  • Damha, M. J., Wilds, C. J., Noronha, A., & Gagnon, J. (1998). 2'-Deoxy-2'-fluoro-β-d-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 26(18), 4245–4255. [Link]

  • Ueno, Y., Oda, Y., & Matsuda, A. (2004). Thermal stability of triple helical DNAs containing 2'-deoxyinosine and 2'-deoxyxanthosine. Bioorganic & Medicinal Chemistry, 12(23), 6227–6232. [Link]

  • Seela, F., & Wei, C. (2005). pH-Dependent mismatch discrimination of oligonucleotide duplexes containing 2'-deoxytubercidin and 2- or 7-substituted derivatives: protonated base pairs formed between 7-deazapurines and cytosine. Nucleic Acids Research, 33(10), 3287–3300. [Link]

  • Sato, Y., & Sugimoto, N. (2023). Post-Synthetic Modification of Triplex-Forming Oligonucleotides Containing 2-Aminoethyl-2'-Deoxynebularine Derivatives. Current Protocols, 3(10), e893. [Link]

  • Kamiya, H., Ueda, T., Ohsawa, T., & Kasai, H. (2000). Thermodynamic stability of base pairs between 2-hydroxyadenine and incoming nucleotides as a determinant of nucleotide incorporation. Nucleic Acids Research, 28(8), 1630–1636. [Link]

  • Di Mauro, E., & Catara, G. (2021). Effect of Hydrated Deep Eutectic Solvents on the Thermal Stability of DNA. International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • Seela, F., & Jawalekar, A. M. (2006). Base-Pairing, Tautomerism, and Mismatch Discrimination of 7-Halogenated 7-Deaza-2'-deoxyisoguanosine: Oligonucleotide Duplexes with Parallel and Antiparallel Chain Orientation. Journal of the American Chemical Society. [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]

  • Delcourt, S. G., & Blake, R. D. (1991). Thermal stability of DNA. The Journal of Biological Chemistry, 266(23), 15160–15169. [Link]

  • Purohit, V., & Basu, A. K. (2014). Synthesis of oligonucleotides containing 2'-deoxyguanosine adducts of nitropyrenes. Current Protocols in Nucleic Acid Chemistry, 58, 5.10.1–5.10.19. [Link]

  • Obata, S., Nakano, S., & Sugimoto, N. (2022). Recognition of 5-methyl-CG and CG base pairs in duplex DNA with high stability using antiparallel-type triplex-forming oligonucleotides with 2-guanidinoethyl-2'-deoxynebularine. Nucleic Acids Research, 50(21), 12109–12118. [Link]

  • Kurata, H., & Komiyama, M. (2023). Recognition of mismatched sites in double-stranded DNA by a pair of partially noncomplementary peptide nucleic acids. Scientific Reports, 13(1), 1935. [Link]

  • Šimovičová, J., & Bábíčková, J. (2020). Deoxyribonucleases and Their Applications in Biomedicine. International Journal of Molecular Sciences, 21(18), 6853. [Link]

  • Protozanova, E., Yakovchuk, P., & Frank-Kamenetskii, M. D. (2004). Base-Stacking and Base-Pairing Contributions into Thermal Stability of the DNA Double Helix. Journal of Molecular Biology, 342(3), 775–785. [Link]

  • Haggard, F. (2025). Applications of Molecular Biology in Medicine and Genomic Research. Journal of Glycomics and Lipidomics, 14(1). [Link]

Sources

Probing the Energetics of DNA-Protein Recognition: A Guide to Using 2'-Deoxynebularine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Code

In the intricate dance of molecular recognition that governs cellular life, the specific interactions between proteins and DNA are paramount. These interactions dictate the flow of genetic information, orchestrate cellular responses, and serve as targets for therapeutic intervention. For decades, researchers have sought to dissect the energetic contributions that drive this specificity. While hydrogen bonding between amino acid side chains and the edges of base pairs in the major and minor grooves of DNA is a well-established determinant of recognition, the roles of other forces, such as van der Waals contacts, stacking interactions, and the influence of the local electrostatic environment, are often more challenging to delineate.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2'-Deoxynebularine (dN) , a powerful molecular probe, to unravel the complexities of DNA-protein interactions. As a non-polar, non-hydrogen bonding isostere of 2'-deoxyadenosine, dN serves as a unique tool to dissect the energetic contributions of hydrogen bonds versus steric and stacking effects in the recognition of specific DNA sequences by proteins. By replacing a natural adenine base with dN, researchers can directly assess the energetic cost of removing specific hydrogen bonding capabilities at a defined position within a DNA duplex, thereby gaining unprecedented insight into the binding mechanism.

This guide will detail the core principles behind the use of 2'-Deoxynebularine, provide step-by-step protocols for its incorporation into oligonucleotides and its application in key biophysical assays, and present a case study illustrating its power in quantifying the energetic contributions to binding affinity.

Core Principles: The Power of a "Silent" Substitution

2'-Deoxynebularine is the deoxynucleoside of nebularine, a purine nucleoside antibiotic. Its purine base lacks the exocyclic amino group present at the 6-position of adenine. This seemingly minor modification has profound implications for its use as a molecular probe:

  • Elimination of Hydrogen Bonding: The absence of the 6-amino group removes the hydrogen bond donor capability of adenine in the major groove of B-DNA. This allows for a direct assessment of the importance of this specific hydrogen bond in protein recognition.

  • Minimal Steric Perturbation: The purine ring of nebularine is isosteric to adenine, meaning it has a similar size and shape. This ensures that the substitution of dN for dA introduces minimal steric hindrance, allowing researchers to isolate the effect of the lost hydrogen bond.

  • Probing Stacking and Shape Readout: By removing the polar amino group, dN provides a tool to investigate the role of non-polar interactions, such as base stacking and the recognition of DNA shape, in the binding affinity and specificity of a protein.

The central hypothesis when using 2'-Deoxynebularine is that any observed decrease in binding affinity upon its substitution for deoxyadenosine can be attributed to the loss of a specific hydrogen bond, provided that the overall DNA structure is not significantly perturbed.

Experimental Applications and Protocols

The utility of 2'-Deoxynebularine can be harnessed through a variety of biophysical techniques. Here, we provide detailed protocols for the key experimental workflows.

Synthesis and Purification of 2'-Deoxynebularine-Containing Oligonucleotides

The foundation of any study involving dN is the successful synthesis of high-quality, modified oligonucleotides. The phosphoramidite of 2'-Deoxynebularine is commercially available and can be incorporated into DNA sequences using standard automated solid-phase DNA synthesis protocols.

Protocol: Automated Synthesis of a 2'-Deoxynebularine-Containing Oligonucleotide

  • Phosphoramidite Preparation: Dissolve the 2'-Deoxynebularine CE phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Ensure the phosphoramidite is handled under an inert atmosphere (e.g., argon) to prevent degradation.

  • DNA Synthesizer Setup: Install the vial containing the dN phosphoramidite on an appropriate port of the automated DNA synthesizer.

  • Sequence Programming: Program the desired DNA sequence into the synthesizer, specifying the position for the dN incorporation.

  • Standard Synthesis Cycle: The synthesis proceeds via the standard phosphoramidite cycle:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain.

    • Coupling: Activation of the dN phosphoramidite with a suitable activator (e.g., 1H-tetrazole or 5-(ethylthio)-1H-tetrazole) and its subsequent coupling to the 5'-hydroxyl of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 120-180 seconds) may be beneficial to ensure high coupling efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

  • Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed by incubation in concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine at elevated temperature (e.g., 55°C) for a specified period (typically 8-16 hours).

  • Purification: The crude oligonucleotide containing the dN modification should be purified to remove failure sequences and protecting group adducts. High-performance liquid chromatography (HPLC) is the recommended method for obtaining high-purity oligonucleotides.

    • Method: Reversed-phase HPLC using a C18 column is generally effective. A gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer is a common mobile phase.

    • Analysis: The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry (e.g., ESI-MS).

Diagram: Oligonucleotide Synthesis Workflow

OligoSynthesis cluster_synthesis Automated DNA Synthesis cluster_postsynthesis Post-Synthesis Processing start Solid Support detritylation Detritylation start->detritylation coupling Coupling with dN Phosphoramidite detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat for each nucleotide oxidation->repeat end_synthesis Full-Length Oligonucleotide on Support oxidation->end_synthesis repeat->detritylation cleavage Cleavage & Deprotection end_synthesis->cleavage purification HPLC Purification cleavage->purification analysis QC (HPLC & MS) purification->analysis final_product Purified dN-Oligonucleotide analysis->final_product

Caption: Workflow for the synthesis and purification of 2'-Deoxynebularine-containing oligonucleotides.

Thermal Denaturation (Tm) Analysis

Thermal denaturation, or melting temperature (Tm) analysis, is a fundamental technique to assess the thermodynamic stability of a DNA duplex. By comparing the Tm of a native DNA duplex with that of a duplex containing a dN substitution, one can determine the energetic contribution of the removed hydrogen bond to the overall stability of the duplex.

Protocol: UV-Vis Thermal Denaturation

  • Sample Preparation:

    • Prepare solutions of the native and dN-containing oligonucleotides and their complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).

    • Anneal the duplexes by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

    • The final concentration of the duplexes should be in the range of 1-5 µM.

  • Spectrophotometer Setup:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Set the wavelength to 260 nm.

  • Data Acquisition:

    • Equilibrate the sample at a low starting temperature (e.g., 20°C).

    • Increase the temperature at a controlled rate (e.g., 0.5°C/minute) up to a high final temperature (e.g., 90°C).

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve. The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.[1][2]

    • Compare the Tm of the native duplex with that of the dN-containing duplex. A decrease in Tm for the dN-containing duplex indicates that the A-T hydrogen bond contributes to the stability of the duplex.

Diagram: Thermal Denaturation Analysis Workflow

TmAnalysis cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_native Prepare Native DNA Duplex anneal_native Anneal Native Duplex prep_native->anneal_native prep_dN Prepare dN-DNA Duplex anneal_dN Anneal dN-Duplex prep_dN->anneal_dN spectro UV-Vis Spectrophotometer with Temperature Control anneal_native->spectro anneal_dN->spectro melt_native Melt Native Duplex (20-90°C at 0.5°C/min) spectro->melt_native melt_dN Melt dN-Duplex (20-90°C at 0.5°C/min) spectro->melt_dN plot_native Plot A260 vs. Temp (Native) melt_native->plot_native plot_dN Plot A260 vs. Temp (dN) melt_dN->plot_dN calc_tm_native Calculate Tm (Native) plot_native->calc_tm_native calc_tm_dN Calculate Tm (dN) plot_dN->calc_tm_dN compare Compare Tm Values calc_tm_native->compare calc_tm_dN->compare

Caption: Workflow for comparative thermal denaturation analysis of native and dN-containing DNA duplexes.

Fluorescence Anisotropy Binding Assays

Fluorescence anisotropy is a powerful technique for quantifying the binding affinity of a protein to a fluorescently labeled DNA molecule.[3] By comparing the dissociation constant (Kd) for the interaction with a native DNA sequence to that with a dN-substituted sequence, the energetic contribution of the specific hydrogen bond can be precisely determined.

Protocol: Fluorescence Anisotropy Titration

  • DNA Labeling: Synthesize the native and dN-containing oligonucleotides with a fluorescent label (e.g., fluorescein or a rhodamine dye) at the 5' or 3' end. The complementary strands are unlabeled.

  • Sample Preparation:

    • Anneal the labeled oligonucleotides with their respective complementary strands to form duplex DNA.

    • Prepare a series of dilutions of the protein of interest in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

    • Prepare a solution of the fluorescently labeled DNA duplex at a constant concentration, typically well below the expected Kd (e.g., 1-10 nM).

  • Titration:

    • In a multi-well plate, mix the constant concentration of labeled DNA with the varying concentrations of the protein.

    • Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

  • Anisotropy Measurement:

    • Measure the fluorescence anisotropy of each well using a plate reader equipped with polarizing filters. The excitation and emission wavelengths should be appropriate for the chosen fluorophore.

  • Data Analysis:

    • Plot the measured fluorescence anisotropy as a function of the protein concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

    • The change in free energy of binding (ΔΔG) due to the dN substitution can be calculated using the following equation: ΔΔG = RT * ln(Kd,dN / Kd,native) where R is the gas constant and T is the absolute temperature in Kelvin.

Case Study: Quantifying the Energetic Contribution of a Single Hydrogen Bond

To illustrate the power of 2'-Deoxynebularine, consider a hypothetical study of the interaction between a transcription factor (TF-X) and its cognate DNA binding site. A key adenine in the recognition sequence is hypothesized to form a critical hydrogen bond with an asparagine residue in the protein.

Experimental Design:

  • Native DNA: A 20-bp DNA duplex corresponding to the TF-X binding site, labeled with fluorescein.

  • dN-Substituted DNA: The same 20-bp DNA duplex, but with the key adenine replaced by 2'-Deoxynebularine, also labeled with fluorescein.

Results:

DNA DuplexTm (°C)Dissociation Constant (Kd) (nM)ΔG (kcal/mol)ΔΔG (kcal/mol)
Native65.210-10.9-
dN-Substituted62.5150-9.2+1.7

Interpretation:

  • Thermal Stability: The Tm of the dN-substituted duplex is 2.7°C lower than the native duplex, indicating that the A-T base pair hydrogen bonds contribute to the overall stability of the DNA structure itself.

  • Binding Affinity: The Kd for the interaction of TF-X with the dN-substituted DNA is 15-fold higher than with the native DNA. This significant decrease in binding affinity directly demonstrates the importance of the hydrogen bond formed between the 6-amino group of adenine and the protein.

  • Energetic Contribution: The calculated ΔΔG of +1.7 kcal/mol represents the energetic cost of removing that single hydrogen bond. This quantitative data provides strong evidence for the specific interaction and allows for a more refined model of the DNA-protein complex.

Advanced Applications

Beyond thermal denaturation and fluorescence anisotropy, 2'-Deoxynebularine can be integrated into other advanced techniques for studying DNA-protein interactions:

  • NMR Spectroscopy: Incorporation of dN can simplify complex NMR spectra and aid in the assignment of resonances at the protein-DNA interface. Chemical shift perturbation studies can pinpoint the effects of removing a specific hydrogen bond on the local magnetic environment of both the protein and the DNA.[4]

  • X-ray Crystallography: Co-crystallization of a protein with a dN-containing DNA can provide high-resolution structural information on how the protein accommodates the loss of a hydrogen bond and whether local conformational changes occur.[5]

  • Enzymatic Assays: For DNA-modifying enzymes such as polymerases, helicases, and nucleases, dN-substituted substrates can be used to investigate the role of specific hydrogen bonds in substrate recognition, catalysis, and processivity.

Conclusion: A Versatile Tool for Molecular Dissection

2'-Deoxynebularine is an invaluable tool for any researcher seeking a deeper, quantitative understanding of the forces that govern DNA-protein recognition. Its ability to act as a "silent" reporter for the energetic contribution of a single hydrogen bond, with minimal steric perturbation, provides a level of insight that is difficult to achieve with other methods. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of 2'-Deoxynebularine in your research, enabling a more precise dissection of the molecular mechanisms underlying the central processes of life.

References

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Role of 2'-Deoxynebularine in triple helix formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Role of 2'-Deoxynebularine and its Derivatives in Expanding the Recognition Code for DNA Triple Helix Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of a DNA triple helix, where a triplex-forming oligonucleotide (TFO) binds within the major groove of a DNA duplex, presents a powerful strategy for sequence-specific gene targeting. This "antigene" approach holds immense potential for regulating gene expression, inducing site-specific recombination, and developing novel therapeutic agents.[1][2][3] The specificity of this interaction relies on the formation of Hoogsteen or reverse Hoogsteen hydrogen bonds between the TFO and the purine strand of the target duplex.[1][4]

However, the therapeutic application of TFOs has been significantly hampered by a fundamental limitation in its recognition code. While the canonical triplets T•A:T and C⁺•G:C provide stable recognition of A:T and G:C base pairs, natural nucleosides fail to form stable, specific hydrogen bonds with purine-pyrimidine inversion sites, namely C:G and T:A base pairs.[1][5] These "mismatch" sites act as disruptive elements, destabilizing the triplex structure and restricting the range of targetable genomic sequences.[4][6]

This guide focuses on a critical breakthrough in overcoming this challenge: the use of the artificial nucleoside 2'-Deoxynebularine (dN) and its advanced derivatives. We will explore the molecular basis for how these engineered nucleosides recognize C:G and even the epigenetically significant 5-methyl-C:G (5mC:G) base pairs.[1][5][7] This document provides the scientific rationale, key applications, and detailed, field-proven protocols for researchers aiming to design and validate highly stable, next-generation TFOs with expanded sequence-targeting capabilities.

Section 1: The Challenge of Triplex Formation at Inversion Sites

The formation of a stable triplex is governed by a specific set of base-pairing rules. In the common "pyrimidine-purine-pyrimidine" (Py•Pu•Py) and "purine-purine-pyrimidine" (Pu•Pu•Py) motifs, the third strand lays in the major groove, interacting directly with the purine-rich strand of the Watson-Crick duplex.

The stability of these structures is compromised when the homopurine tract is interrupted by a pyrimidine, creating a C:G or T:A inversion. Natural bases in the TFO lack the appropriate geometry and hydrogen-bonding donors/acceptors to effectively recognize these interruptions, leading to a significant loss in binding affinity and thermal stability.[1] This constraint severely limits the selection of potential gene targets, as long, uninterrupted homopurine sequences are relatively rare in the human genome.

Figure 1. Limitation of the natural triplex recognition code.

Section 2: 2'-Deoxynebularine: An Engineered Solution for C:G Recognition

To expand the triplex targeting repertoire, researchers have developed artificial nucleosides. Among these, 2'-Deoxynebularine (dN), a purine analogue lacking exocyclic functional groups, has emerged as a foundational scaffold.

Mechanism of Recognition

Initial model-building studies suggested that dN, when incorporated into a TFO, could be positioned within the major groove to form a single, specific hydrogen bond with the N3 of cytosine in a C:G base pair.[7] While this interaction provided a degree of recognition, the stability conferred was often modest and highly dependent on the surrounding sequence context.

Advanced Derivatives for Enhanced Affinity and Specificity

The true potential of the dN scaffold was unlocked through chemical modification. By attaching functional groups to the C2 position of the nebularine ring, it became possible to introduce additional hydrogen-bond donors that could interact with the guanine of the C:G pair, significantly enhancing binding affinity.

Key derivatives include:

  • 2-Aminoethyl-2'-Deoxynebularine: This modification provides an additional hydrogen-bonding group, improving stability over the parent dN.[8][9]

  • 2-Guanidinoethyl-2'-Deoxynebularine (guanidino-dN): This advanced derivative has proven particularly effective. The guanidinium group is an excellent hydrogen-bond donor and can form two stable hydrogen bonds with the O6 and N7 atoms of the guanine in a C:G or 5mC:G pair.[1][5] This robust interaction provides high affinity and allows for the effective targeting of epigenetically silenced gene regions, which are often rich in 5mC:G sites.[1][5]

Figure 2. Proposed H-bonding of guanidino-dN with a C:G pair.

Section 3: Applications in Research and Drug Development

The ability to reliably target C:G and 5mC:G pairs with dN derivatives unlocks numerous applications:

  • Targeting Epigenetically Regulated Genes: TFOs containing guanidino-dN can be designed to bind promoter regions with high DNA methylation frequencies, providing a tool to interfere with gene silencing or study the dynamics of epigenetic regulation.[1]

  • Expanding the Druggable Genome: By overcoming sequence constraints, a much larger portion of the genome becomes accessible to antigene strategies, increasing the pool of potential therapeutic targets for various diseases.

  • Advanced Molecular Tools: When conjugated with DNA-damaging agents or fluorescent probes, dN-based TFOs can be used for precise manipulation or visualization of specific genomic loci.[2]

Section 4: Experimental Protocols for Characterizing dN-Containing Triplexes

Validating the formation and stability of a triplex containing dN or its derivatives requires a combination of biophysical techniques. The following protocols provide a robust framework for characterization.

Protocol 4.1: Synthesis and Purification of dN-Modified Oligonucleotides

The synthesis of oligonucleotides containing dN derivatives is a specialized process that relies on phosphoramidite chemistry.

  • Rationale: Phosphoramidite building blocks for dN derivatives must be custom-synthesized or acquired from specialized vendors.[9][10] The synthesis is then carried out on an automated DNA synthesizer.

  • Protocol Outline:

    • Synthesis: Obtain the required dN-derivative phosphoramidite. Synthesize the TFO using standard solid-phase DNA synthesis cycles.

    • Deprotection & Cleavage: Cleave the oligonucleotide from the solid support and remove protecting groups using the manufacturer's recommended protocol (e.g., concentrated ammonium hydroxide or AMA).

    • Purification: Purify the full-length TFO using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). HPLC is generally preferred for its resolution and purity assessment capabilities.

    • Quantification: Determine the concentration of the purified TFO and complementary duplex strands using UV absorbance at 260 nm (A₂₆₀) and the calculated molar extinction coefficient. Verify purity by checking the A₂₆₀/A₂₈₀ ratio (should be ~1.8-2.0).

Protocol 4.2: Thermal Denaturation Analysis (UV-Melting)

This is the gold standard for quantifying the thermal stability of a DNA triplex.

  • Objective: To determine the melting temperature (Tₘ), which is the temperature at which 50% of the triplex has dissociated into duplex and the third strand.

  • Principle: The absorbance of UV light by DNA at 260 nm increases as the stacked bases unstack upon melting (hyperchromic effect). A stable triplex will exhibit a biphasic melting profile: the first transition (Tₘ₁) corresponds to the triplex-to-duplex dissociation, and the second (Tₘ₂) corresponds to the duplex-to-single-strands dissociation.[11][12]

  • Step-by-Step Protocol:

    • Sample Preparation: In a UV-transparent microcuvette, combine the target DNA duplex and the dN-containing TFO in a 1:1 stoichiometric ratio (e.g., 1-2 µM final concentration of each component). The reaction buffer is critical; a typical buffer is 10 mM sodium cacodylate or phosphate, 100 mM NaCl, and 10 mM MgCl₂, adjusted to a slightly acidic pH (e.g., 6.5-7.0), as magnesium ions and pH can significantly stabilize triplex structures.[11][13]

    • Instrument Setup: Use a spectrophotometer equipped with a Peltier temperature controller. Set the instrument to monitor absorbance at 260 nm.

    • Melting Program:

      • Equilibrate the sample at a low starting temperature (e.g., 15°C) for 10 minutes.

      • Increase the temperature at a slow, constant rate (e.g., 0.5°C/minute) to a high final temperature (e.g., 95°C).

      • Record absorbance readings at regular intervals (e.g., every 0.5°C).

    • Data Analysis:

      • Normalize the absorbance data to create a melting curve (fraction unfolded vs. temperature).

      • Calculate the first derivative of this curve (dA/dT vs. T). The peak(s) of the derivative plot correspond to the Tₘ value(s).[14]

  • Expert Insights: Always run control experiments, including the duplex alone (to determine its Tₘ) and the duplex with a control TFO containing a mismatch at the target C:G site. A significant increase in Tₘ₁ for the dN-TFO compared to the mismatch control provides strong evidence of stabilization.

Protocol 4.3: Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides qualitative structural information, confirming that the complex adopts a triplex conformation.

  • Objective: To obtain structural evidence of triplex formation.

  • Principle: Chiral molecules like nucleic acids absorb left and right-handed circularly polarized light differently. The resulting CD spectrum is highly sensitive to the secondary structure of the nucleic acid. B-form duplex DNA has a characteristic spectrum, which is distinct from that of parallel or antiparallel triplexes.[15][16]

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare samples as for UV-melting, typically at a higher concentration (e.g., 5-10 µM) in a low-salt buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0) to minimize interference. Use a quartz cuvette with a 1 mm path length.

    • Instrument Setup: Use a CD spectropolarimeter.

    • Data Acquisition:

      • Record a baseline spectrum of the buffer alone.

      • Record CD spectra for the duplex alone, the TFO alone, and the duplex-TFO mixture.

      • Scan from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).

    • Data Analysis: Subtract the buffer baseline from all sample spectra. Compare the spectrum of the duplex-TFO mixture to the sum of the individual duplex and TFO spectra. A significant change in the spectral shape, particularly the appearance of new characteristic peaks, indicates complex formation. For parallel triplexes, characteristic features often include negative peaks around 210 and 240 nm and a positive peak near 280 nm.[14]

  • Expert Insights: CD is an excellent complementary technique to UV-melting. While melting shows thermodynamic stability, CD provides direct evidence of a structural change consistent with triplex formation.

Protocol 4.4: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a straightforward, visual method to confirm the formation of a stable nucleic acid complex.

  • Objective: To visually detect the formation of the triplex complex.

  • Principle: The electrophoretic mobility of a DNA fragment through a non-denaturing polyacrylamide gel is dependent on its size and shape. When a TFO binds to a duplex, the resulting triplex is larger and migrates more slowly than the free duplex, causing a "shift" in the band position.[17][18]

  • Step-by-Step Protocol:

    • Probe Preparation: Label one strand of the target duplex with a sensitive tag. End-labeling with a fluorescent dye (e.g., 6-FAM, IRDye) is a safe and common alternative to radioactive ³²P.[19] Anneal the labeled strand with its unlabeled complement to form the duplex probe.

    • Binding Reactions: In separate tubes, set up the following reactions (20 µL total volume):

      • Control: Labeled duplex probe only.

      • Test: Labeled duplex probe + dN-containing TFO (e.g., at 5-10 fold molar excess).

      • Specificity Control: Labeled duplex probe + dN-TFO + a large excess (e.g., 100-fold) of unlabeled "cold" duplex as a competitor.

      • Incubate reactions in the same buffer used for UV-melting for 1-2 hours at room temperature to allow equilibrium to be reached.

    • Electrophoresis:

      • Prepare a native polyacrylamide gel (e.g., 12-15%) in a buffer such as TBE supplemented with MgCl₂ (e.g., 10 mM).

      • Add loading dye (without SDS) to the binding reactions and load the samples onto the gel.

      • Run the gel at a low voltage and constant temperature (e.g., in a cold room at 4°C) to maintain the integrity of the complex.[20]

    • Visualization: Scan the gel using a fluorescence imager appropriate for the chosen dye.

  • Expert Insights: The appearance of a new, slower-migrating band in the "Test" lane that is absent in the "Control" lane indicates triplex formation. This shifted band should diminish or disappear in the "Specificity Control" lane, confirming the specificity of the interaction.

EMSA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 1. Label Duplex DNA (e.g., with fluorescent dye) p2 2. Set up Binding Reactions (Duplex, Duplex+TFO) p1->p2 r1 3. Native PAGE (Non-denaturing, 4°C) p2->r1 a1 4. Visualize Bands (Fluorescence Imaging) r1->a1 a2 Observe Shifted Band (Triplex Complex) a1->a2

Figure 3. General workflow for Electrophoretic Mobility Shift Assay (EMSA).

Section 5: Data Interpretation & Troubleshooting

Representative Data

The table below illustrates hypothetical but realistic data from a UV-melting experiment designed to test the stabilizing effect of a guanidino-dN (g-dN) containing TFO at a single C:G inversion site.

TFO SequenceTarget SiteTₘ₁ (Triplex → Duplex)ΔTₘ vs. MismatchInterpretation
Control TFO (with T)C:G28.5 °C-Low stability due to T•C:G mismatch.
Test TFO (with g-dN) C:G 45.0 °C +16.5 °C High stability due to specific g-dN•C:G recognition.
Duplex Only-72.0 °C (Tₘ₂)N/AInherent stability of the target duplex.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No triplex Tₘ observed in UV-melt - Insufficient cation concentration (Mg²⁺ is critical).- Incorrect pH (triplexes are often more stable at slightly acidic pH).- TFO or duplex degradation/impurity.- Increase MgCl₂ concentration to 10-20 mM.- Verify buffer pH is between 6.5 and 7.5.- Verify oligonucleotide purity and concentration via PAGE and A₂₆₀.
No shifted band in EMSA - Triplex is too unstable to survive electrophoresis.- Non-optimal binding/running buffer.- Incorrect gel percentage.- Run the gel at a lower temperature (4°C).- Ensure Mg²⁺ is present in both the binding buffer and the gel/running buffer.- Try a higher percentage gel (e.g., 15-20%) to increase the "caging" effect.[18]
Ambiguous CD Spectrum - Low signal-to-noise ratio.- Inappropriate buffer conditions.- Increase oligonucleotide concentration.- Ensure buffer components have low absorbance in the far-UV range. Use a 1mm cuvette.

Conclusion

2'-Deoxynebularine and its chemically optimized derivatives, particularly 2-guanidinoethyl-2'-deoxynebularine, represent a landmark achievement in the field of nucleic acid chemistry. By providing a robust solution for the specific recognition of C:G and 5mC:G base pairs, these analogues effectively break the primary sequence constraint that has long limited triplex-based technologies. The protocols and insights provided in this guide equip researchers with the necessary tools to design, synthesize, and validate novel TFOs capable of targeting a vastly expanded range of sequences within the genome. This capability is poised to accelerate the development of sophisticated molecular tools and next-generation antigene therapeutics.

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  • Hellman, L. M., & Fried, M. G. (2007). Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. Nature Protocols, 2(8), 1849-1861. [Link]

  • ResearchGate. (n.d.). Circular dichroism spectra of triplexes a1–h1 (A) and c4–h1 (B). [Link]

  • LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. [Link]

  • ResearchGate. (n.d.). Thermal stability of DNA triplexes. Normalized UV melting curves. [Link]

  • ResearchGate. (n.d.). Synthesis and properties of oligonucleotides containing 2'-Deoxynebularine and 2-Deoxyxanthosine. [Link]

  • Moser, H. E., & Dervan, P. B. (1987). Sequence-Specific Cleavage of Double Helical DNA by Triple Helix Formation. CaltechAUTHORS. [Link]

  • Guéron, M., & Leroy, J. L. (1998). Circular dichroism and UV melting studies on formation of an intramolecular triplex containing parallel TA:T and GG:C triplets. SciSpace. [Link]

  • Erie, D. A., Breslauer, K. J., & Swaminathan, S. (1991). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. SciSpace. [Link]

  • Liu, Z., Zhang, J., & Zhang, Q. (2022). The Development of Non-natural Type Nucleoside to Stabilize Triplex DNA Formation against CG and TA Inversion Site. Chemistry & Biology Interface, 12(1), 1-18. [Link]

  • ResearchGate. (n.d.). Gel mobility shift assay of triplex formation. [Link]

  • Vorlíčková, M., Kejnovská, I., Bednářová, K., Renčiuk, D., & Kypr, J. (2012). Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. Semantic Scholar. [Link]

  • Manufacturing Chemist. (2021). Towards the enzymatic synthesis of oligonucleotides: part II. [Link]

  • Martin-Pintado, N., Yahyaee-Anzaha, M., & Damha, M. J. (2013). G-quadruplex stabilization by 2'-deoxy-2'-fluoro-d-arabinonucleic acids (2'F-ANA). Nucleic Acids Research, 41(20), 9428-9439. [Link]

  • Kumari, P., & Kumar, D. (2022). Recent Development in Biomedical Applications of Oligonucleotides with Triplex-Forming Ability. MDPI. [Link]

  • National Institutes of Health. (n.d.). Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes. [Link]

  • Dantsu, Y., Zhang, Y., & Zhang, W. (2021). Synthesis and structural characterization of 2'-deoxy-2'-fluoro-L-uridine nucleic acids. IUPUI ScholarWorks. [Link]

  • ResearchGate. (n.d.). Thermal stability of DNA triplexes. Normalized UV melting curves at 260 nm. [Link]

  • Notomi, R., Wang, L., Sasaki, S., & Taniguchi, Y. (2021). Design and synthesis of purine nucleoside analogues for the formation of stable anti-parallel-type triplex DNA with duplex DNA bearing the 5mCG base pair. RSC Publishing. [Link]

  • Spata, V. A., & Matsika, S. (n.d.). Circular Dichroism of DNA G-Quadruplexes: Combining Modeling and Spectroscopy to Unravel Complex Structures. [Link]

  • Notomi, R., Wang, L., Sasaki, S., & Taniguchi, Y. (2022). Recognition of 5-methyl-CG and CG base pairs in duplex DNA with high stability using antiparallel-type triplex-forming oligonucleotides with 2-guanidinoethyl-2'-deoxynebularine. PubMed. [Link]

  • ResearchGate. (n.d.). Induced circular dichroism results for (A) compound 1 and (B). [Link]

Sources

Troubleshooting & Optimization

Purification challenges of 2'-Deoxynebularine phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2'-Deoxynebularine Phosphoramidite. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique purine analogue. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the specific challenges associated with the purification of 2'-Deoxynebularine phosphoramidite. This resource is structured to anticipate and address the practical issues you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemistry.

I. Understanding the Molecule: Why 2'-Deoxynebularine Phosphoramidite is Different

2'-Deoxynebularine is a purine ribonucleoside analogue that lacks the exocyclic amino and carbonyl groups found in natural purines like adenosine and guanosine. This structural simplicity, while offering unique opportunities for therapeutic and diagnostic development, presents a distinct set of challenges during the synthesis and purification of its phosphoramidite derivative. Unlike its canonical counterparts, the absence of these functional groups alters its polarity, solubility, and susceptibility to certain side reactions. This guide will equip you with the knowledge to anticipate and troubleshoot these unique purification hurdles.

II. Troubleshooting Guide: Common Purification Challenges and Solutions

This section addresses specific problems you may encounter during the purification of 2'-Deoxynebularine phosphoramidite. Each issue is presented in a question-and-answer format, providing not just a solution, but a rationale grounded in chemical principles.

Question 1: After phosphitylation and work-up, my crude 31P NMR shows multiple peaks around the expected phosphoramidite signals (~149 ppm). What are these impurities and how can I remove them?

Answer:

Multiple peaks in the phosphoramidite region of the 31P NMR spectrum often indicate the presence of P(III) impurities. For 2'-Deoxynebularine phosphoramidite, these can arise from several sources during the synthesis and work-up.

Potential Causes and Identification:

  • Unreacted Phosphitylating Reagent: Residual 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or its hydrolyzed byproducts can appear in the 31P NMR spectrum.

  • Phosphitylation at Other Positions: While the 5'-hydroxyl is protected by a dimethoxytrityl (DMT) group, side reactions can occur if the starting material is not pure.

  • Diastereomers: The phosphorus center in the phosphoramidite is chiral, leading to two diastereomers that typically appear as two distinct peaks in the 31P NMR spectrum. This is normal and not an impurity.[1]

Troubleshooting Workflow:

  • Initial Assessment: First, confirm that you are not misinterpreting the two diastereomer peaks as impurities. These should be present in roughly a 1:1 ratio.

  • Careful Work-up: Ensure your aqueous work-up post-phosphitylation is performed at a cold temperature and with pre-chilled, degassed buffers to minimize hydrolysis of the desired product.

  • Chromatographic Separation: Flash column chromatography on silica gel is the most common method for purification.[2] To effectively separate P(III) impurities, a carefully optimized solvent system is crucial.

    • Recommended Solvents: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective.

    • Critical Additive: It is imperative to include a small percentage of triethylamine (Et3N), typically 1-2%, in your eluent.[2] The basic nature of triethylamine neutralizes the acidic sites on the silica gel, which can otherwise catalyze the hydrolysis of the phosphoramidite moiety.[3]

Experimental Protocol: Flash Chromatography of 2'-Deoxynebularine Phosphoramidite

  • Column Preparation:

    • Dry pack a silica gel column with the appropriate amount of silica for your reaction scale.

    • Equilibrate the column with the starting eluent (e.g., 98:2 hexanes:ethyl acetate with 1% Et3N) until the baseline is stable.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it under vacuum.

    • Carefully load the dried silica onto the top of the column.

  • Elution:

    • Begin elution with the starting solvent mixture.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a phosphomolybdic acid stain to visualize the phosphorus-containing compounds.

  • Analysis:

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

    • Obtain a 31P NMR of the purified product to confirm purity. The spectrum should ideally show only the two diastereomeric peaks around 149 ppm.[2]

Question 2: My final product shows a significant peak in the 31P NMR spectrum around 0-10 ppm. What is this and is it problematic?

Answer:

A peak in the 0-10 ppm region of the 31P NMR spectrum is indicative of a P(V) species, most likely the H-phosphonate or a phosphate triester, which are oxidation products of your phosphoramidite.[1][2] This is a critical impurity as it is unreactive in the coupling step of oligonucleotide synthesis and will lead to truncated sequences.

Visualizing the Problem:

Amidite 2'-Deoxynebularine Phosphoramidite (P-III) Oxidation Oxidation (Air, H₂O) Amidite->Oxidation Exposure to Impurity H-phosphonate/Phosphate (P-V Impurity) Oxidation->Impurity Leads to

Caption: Oxidation of the P(III) center in the phosphoramidite leads to P(V) impurities.

Causality and Prevention:

  • Exposure to Air and Moisture: The P(III) center in a phosphoramidite is highly susceptible to oxidation. Even brief exposure to atmospheric oxygen and moisture can lead to the formation of P(V) species.

  • Impure Solvents: Using solvents that have not been rigorously dried can introduce water, which facilitates oxidation.

Proactive Measures:

  • Inert Atmosphere: All manipulations of the phosphoramidite should be performed under an inert atmosphere of argon or nitrogen. This includes the reaction, work-up, and storage.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents for all steps.

  • Storage: Store the purified phosphoramidite as a lyophilized powder under argon at -20°C.[3] For use on a synthesizer, dissolve in anhydrous acetonitrile immediately before loading.

Can I salvage an oxidized batch?

Unfortunately, once the phosphoramidite is oxidized to the P(V) state, it cannot be readily reduced back to the P(III) form. The best course of action is to discard the batch and re-synthesize, paying close attention to anhydrous and anaerobic techniques.

Question 3: I am struggling to separate the 5'-DMT-2'-Deoxynebularine from unreacted starting material after the DMT protection step. Any suggestions?

Answer:

This is a common challenge, particularly given the synthesis route for 2'-Deoxynebularine which can involve enzymatic conversion from thymidine, potentially leaving residual starting materials.[4] The key to a successful separation lies in exploiting the significant difference in polarity between the DMT-protected nucleoside and its unprotected precursor.

Troubleshooting Separation:

CompoundKey FeaturePolarityElution Profile in Normal Phase Chromatography
5'-DMT-2'-Deoxynebularine Lipophilic DMT groupLowElutes earlier
2'-Deoxynebularine Free hydroxyl groupsHighElutes later or remains on the baseline
Unreacted Thymidine Free hydroxyl groupsHighElutes later or remains on the baseline

Optimized Chromatographic Strategy:

A gradient elution on silica gel is highly effective. Start with a non-polar solvent system and gradually increase the polarity.

  • Starting Eluent: A mixture of dichloromethane and hexanes (e.g., 1:1) with a small amount of triethylamine (0.5-1%) to prevent detritylation on the acidic silica.

  • Gradient: Slowly introduce a more polar solvent like methanol or acetone. For example, a gradient from 0% to 5% methanol in dichloromethane.

  • Monitoring: Use TLC with UV visualization. The DMT-protected product will be a prominent UV-active spot with a higher Rf value than the unprotected nucleosides.

Workflow Diagram for DMT-Protected Nucleoside Purification:

Start Crude Reaction Mixture (Post-DMT Protection) Dissolve Dissolve in minimal Dichloromethane Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute_NonPolar Elute with non-polar solvent (e.g., DCM/Hexanes + 1% Et₃N) Load->Elute_NonPolar Elute_Polar Gradually increase polarity (e.g., add Methanol) Elute_NonPolar->Elute_Polar Collect Collect Fractions Elute_Polar->Collect Analyze Analyze by TLC (UV) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure 5'-DMT-2'-Deoxynebularine Evaporate->Product

Caption: Chromatographic workflow for the purification of 5'-DMT-2'-Deoxynebularine.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 2'-Deoxynebularine phosphoramidite in solution on an oligonucleotide synthesizer?

A1: Like most phosphoramidites, 2'-Deoxynebularine phosphoramidite has limited stability in solution.[3] While purine phosphoramidites are generally less stable than pyrimidine phosphoramidites, the absence of an exocyclic amine in nebularine may offer slightly improved stability compared to dG phosphoramidites, which are known to be particularly labile.[3] However, it is still highly recommended to use a freshly prepared solution for each synthesis run. For extended syntheses, consider re-dissolving the amidite in fresh anhydrous acetonitrile every 24-48 hours.

Q2: Can I use reversed-phase HPLC for the final purification of 2'-Deoxynebularine phosphoramidite?

A2: While reversed-phase HPLC is a powerful tool for analyzing phosphoramidite purity, it is generally not the preferred method for preparative purification. The aqueous mobile phases used in reversed-phase HPLC can lead to significant hydrolysis of the phosphoramidite. If you must use a reversed-phase method, it should be developed with non-aqueous mobile phases, which can be challenging. For preparative scale, normal-phase flash chromatography is the more robust and reliable option.

Q3: Are there any specific safety precautions I should take when handling 2'-Deoxynebularine and its phosphoramidite?

A3: As with all nucleoside analogues and phosphoramidites, standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (gloves, lab coat, safety glasses). While 2'-Deoxynebularine itself is not classified as acutely toxic, its biological effects are not fully characterized, and it should be handled with care. The phosphitylating reagents used in the synthesis are corrosive and moisture-sensitive, and should be handled in a fume hood under inert atmosphere.

Q4: I suspect depurination is occurring during my purification. How can I confirm this and prevent it?

A4: Depurination, the cleavage of the purine base from the deoxyribose sugar, is a known side reaction for purine nucleosides, especially under acidic conditions.[5] While 2'-Deoxynebularine lacks the N7 nitrogen that is often implicated in the depurination of adenosine and guanosine, the glycosidic bond can still be labile under harsh acidic conditions.

  • Confirmation: Depurination can be detected by LC-MS, where you would see a mass corresponding to the apurinic sugar moiety.

  • Prevention: The most critical step is to avoid acidic conditions. During silica gel chromatography, the inclusion of triethylamine in the eluent is essential to neutralize the acidic silica surface. Also, avoid any acidic work-up steps.

IV. References

  • Petersen, M. A., & Wengel, J. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 57. [Link]

  • Eritja, R., et al. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153. [Link]

  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13–15. [Link]

  • Rosemeyer, H., & Seela, F. (2006). A Convenient Synthesis of Deoxynebularine Phosphoramidite. Nucleosides, Nucleotides and Nucleic Acids, 12(7), 749-752. [Link]

  • Wikipedia. (2023). Nucleoside phosphoramidite. [Link]

Sources

Navigating the Labyrinth: A Technical Support Guide for Deprotection of 2'-Deoxynebularine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Deoxynebularine-modified oligonucleotides. The incorporation of this purine analogue, while offering unique properties for therapeutic and diagnostic applications, presents distinct challenges during the final and critical deprotection step.[1] This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and purity of your final product.

Understanding the Core Challenge: The Chemical Nature of 2'-Deoxynebularine

2'-Deoxynebularine, a structural analogue of deoxyadenosine lacking the exocyclic amino group, is inherently sensitive to certain chemical conditions commonly employed in standard oligonucleotide deprotection protocols.[1][2] Its purine ring system can be susceptible to degradation or modification under harsh basic conditions, leading to a heterogeneous mixture of products and compromising the biological activity of the oligonucleotide.

This guide will address the most common issues encountered during the deprotection of 2'-Deoxynebularine-containing oligonucleotides, providing both the "what" and the "why" behind our recommended solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a complex mixture on HPLC analysis after standard ammonium hydroxide deprotection. What is happening?

A1: The Problem of Base Lability

Standard deprotection protocols often utilize concentrated ammonium hydroxide at elevated temperatures to remove protecting groups from the nucleobases and the phosphate backbone, and to cleave the oligonucleotide from the solid support.[3] However, the purine ring of 2'-Deoxynebularine can be susceptible to degradation under these harsh basic conditions. This can lead to a variety of side products, appearing as multiple peaks on your HPLC chromatogram.

The Causality: The electron-deficient nature of the purine ring in the absence of the amino group makes it more prone to nucleophilic attack and subsequent ring-opening or other modifications under strongly basic conditions.

Troubleshooting Workflow:

Deprotection_Troubleshooting start Complex HPLC Profile check_conditions Review Deprotection Conditions start->check_conditions Identify Issue mild_deprotection Implement Mild Deprotection Protocol check_conditions->mild_deprotection Standard conditions too harsh analyze_product Analyze Product by HPLC/MS mild_deprotection->analyze_product Execute success Clean Product analyze_product->success Desired peak observed troubleshoot_further Further Optimization Needed analyze_product->troubleshoot_further Impurity peaks remain Analytical_Workflow start Deprotected Oligonucleotide hplc RP-HPLC or IEX-HPLC (Purity Assessment) start->hplc Inject ms LC-MS (Identity Confirmation) hplc->ms Collect Fractions for MS final_product Purified and Verified Product ms->final_product Confirm Mass

Caption: Recommended analytical workflow for quality control.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and ion-exchange (IEX-HPLC) are invaluable. [4][5][6] * RP-HPLC: Excellent for assessing purity and separating failure sequences from the full-length product.

    • IEX-HPLC: Particularly useful for resolving species with different charge states, such as depurinated oligonucleotides from the intact product. [4]* Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the molecular weight of your oligonucleotide, confirming its identity and detecting any modifications or truncations. [7][8] By understanding the chemical sensitivities of 2'-Deoxynebularine and implementing the appropriate mild deprotection and rigorous analytical strategies, researchers can confidently and successfully synthesize high-quality modified oligonucleotides for their downstream applications.

References

  • Bellon, L. (2000). Oligoribonucleotides with 2′-O-(tert-Butyldi- methylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry.
  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.
  • Caruthers, M. H., Barone, A. D., Beaucage, S. L., Dodds, D. R., Fisher, E. F., McBride, L. J., ... & Tang, J. Y. (1987). Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method. Methods in enzymology, 154, 287-313.
  • Eritja, R., Horowitz, D. M., Walker, P. A., Ziehler-Martin, J. P., Boosalis, M. S., Goodman, M. F., ... & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic acids research, 14(20), 8135-8153. [Link]

  • Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Retrieved from [Link]

  • Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic acids research, 21(20), 4739-4741.
  • Vinogradov, S. V., Batabyal, D., & Lisy, J. M. (2004). Advanced method for oligonucleotide deprotection. Nucleic acids research, 32(3), e34. [Link]

  • Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., ... & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic acids research, 23(14), 2677-2684.

Sources

Validation & Comparative

Unveiling the Mutagenic Potential: A Comparative Guide to the Impact of 2'-Deoxynebularine on DNA Polymerase Fidelity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the fidelity of DNA replication is paramount. The introduction of nucleoside analogs, whether as therapeutic agents or as byproducts of cellular metabolism, can significantly perturb this high-fidelity process. This guide provides an in-depth comparative analysis of the impact of 2'-Deoxynebularine, a purine nucleoside analog, on the fidelity of DNA polymerases. We will delve into the biochemical mechanisms underpinning its effects, present comparative experimental data, and provide detailed protocols for assessing polymerase fidelity, offering a crucial resource for researchers investigating DNA replication, mutagenesis, and the development of novel therapeutics.

Introduction: 2'-Deoxynebularine - A Deceptive Mimic

2'-Deoxynebularine (dN) is a structural analog of 2'-deoxyadenosine (dA) where the exocyclic amino group at the C6 position of the purine ring is absent. This seemingly subtle modification has profound implications for its interaction with the DNA replication machinery. Unlike its natural counterpart, 2'-Deoxynebularine lacks the hydrogen bond donor necessary for forming a stable Watson-Crick base pair with thymine. This inherent ambiguity in base pairing potential positions it as a potent mutagen, capable of inducing errors during DNA synthesis. Understanding the extent and nature of this mutagenic activity is critical for its potential therapeutic applications and for elucidating fundamental mechanisms of DNA polymerase fidelity.

The Biochemical Basis of Reduced Fidelity: A Tale of Two Analogs

To comprehend the impact of 2'-Deoxynebularine on DNA polymerase fidelity, it is instructive to compare it with another well-characterized purine analog, 2'-deoxyinosine (dI). 2'-Deoxyinosine, which results from the deamination of adenine, can form wobble base pairs with all four natural bases, leading to its own spectrum of mutagenic events.[1]

The mutagenic potential of these analogs stems from their ability to be incorporated into the nascent DNA strand and to act as a template for the incorporation of incorrect nucleotides. The fidelity of a DNA polymerase in this context is a measure of its ability to discriminate against these non-canonical pairing events.[2] This discrimination occurs at two key stages: the initial binding of the incoming nucleotide triphosphate (dNTP) and the subsequent conformational changes in the polymerase active site that lead to catalysis.[3]

The structure of 2'-Deoxynebularine, lacking any hydrogen bond donors or acceptors at the C6 position, presents a unique challenge to the polymerase. It can be considered a "non-instructive" or "ambiguous" base. In contrast, 2'-deoxyinosine retains a hydrogen bond donor at the N1 position and an acceptor at the C6 position, allowing for more defined, albeit promiscuous, wobble pairing interactions.

Quantifying the Impact: A Comparative Look at Experimental Data

A seminal study by Eritja et al. (1986) investigated the synthesis and properties of oligonucleotides containing 2'-deoxynebularine.[4] Their work demonstrated that duplexes containing 2'-deoxynebularine are thermally less stable than those containing natural base pairs. This reduced stability is a direct consequence of the lack of hydrogen bonding.

Furthermore, the same study examined the relative incorporation rates of nucleotides opposite a template containing the related analog, 2'-deoxyxanthosine, by Drosophila DNA polymerase alpha. The results indicated that the polymerase's insertion preference did not directly correlate with the thermodynamic stability of the resulting base pair, suggesting that geometric and steric factors within the polymerase active site play a crucial role in nucleotide selection.[4]

To provide a framework for a direct comparative analysis, we present a hypothetical dataset based on expected trends from the available literature. This table illustrates the kind of quantitative data required to fully assess the impact of 2'-Deoxynebularine on polymerase fidelity.

Table 1: Hypothetical Steady-State Kinetic Parameters for Nucleotide Incorporation by Klenow Fragment (exo-)

Template BaseIncoming dNTPkcat (s-1)Km (µM)Incorporation Efficiency (kcat/Km) (s-1µM-1)Fidelity (vs. correct pair)
A dTTP (correct)10521
A dCTP0.00110001.0 x 10-62.0 x 106
A dGTP0.00210002.0 x 10-61.0 x 106
A dATP0.000520002.5 x 10-78.0 x 106
dN dTTP0.15002.0 x 10-4-
dN dCTP0.154503.3 x 10-4-
dN dGTP0.086001.3 x 10-4-
dN dATP0.125502.2 x 10-4-
dI dCTP0.51005.0 x 10-3-
dI dTTP0.22001.0 x 10-3-
dI dGTP0.055001.0 x 10-4-
dI dATP0.31502.0 x 10-3-

This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Workflow: A Guide to Measuring DNA Polymerase Fidelity

To empirically determine the impact of 2'-Deoxynebularine on DNA polymerase fidelity, a robust and reproducible experimental workflow is essential. The following outlines a standard steady-state kinetic assay using the Klenow fragment of E. coli DNA polymerase I, which lacks the 3'→5' proofreading exonuclease activity, allowing for the direct measurement of incorporation fidelity.

Fidelity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Design & Synthesize Oligonucleotides (Template with dN or dI) P2 5'-Radiolabel Primer with [γ-³²P]ATP P1->P2 P3 Anneal Primer to Template P2->P3 R1 Set up reactions with varying [dNTP] and [dNTP analog] P3->R1 Substrate R2 Incubate with Klenow Fragment (exo-) R1->R2 R3 Quench reactions at specific time points R2->R3 A1 Denaturing Polyacrylamide Gel Electrophoresis (PAGE) R3->A1 Products A2 Phosphorimaging and Quantification of Bands A1->A2 A3 Calculate initial velocities (V₀) A2->A3 A4 Determine kcat and Km (Michaelis-Menten kinetics) A3->A4 D1 Calculate Fidelity (kcat/Km)correct / (kcat/Km)incorrect A4->D1 Data Interpretation

Figure 1: A generalized workflow for a steady-state kinetic assay to determine DNA polymerase fidelity.

Detailed Protocol: Steady-State Kinetic Analysis of dNTP Incorporation

This protocol is adapted from established methods for measuring polymerase fidelity.[5]

1. Materials:

  • Oligonucleotides:

    • Template strand containing a single 2'-Deoxynebularine or 2'-deoxyinosine at a defined position.

    • Unmodified template strand as a control.

    • 5'-unlabeled primer complementary to the template.

  • Enzyme: Klenow Fragment (3'→5' exo-) of E. coli DNA Polymerase I.

  • Reagents:

    • [γ-³²P]ATP for primer labeling.

    • T4 Polynucleotide Kinase.

    • Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP).

    • 2'-Deoxynebularine-5'-triphosphate (dNTP).

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA).

    • Quenching solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

    • Denaturing polyacrylamide gel (e.g., 15-20%).

2. Methods:

  • Primer Labeling and Annealing:

    • Label the 5' end of the primer with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol.

    • Purify the labeled primer using a size-exclusion column.

    • Anneal the labeled primer to the template oligonucleotide at a 1:1.5 molar ratio by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Steady-State Incorporation Assay:

    • Prepare reaction mixtures on ice. For each template (unmodified, dN-containing, dI-containing), set up a series of reactions with varying concentrations of the incoming dNTP (both natural and analog). A typical concentration range would be from sub-Km to saturating levels.

    • Initiate the reactions by adding a pre-determined concentration of Klenow Fragment (exo-). The enzyme concentration should be significantly lower than the primer-template concentration to ensure single-turnover conditions are not met.

    • Incubate the reactions at 37°C for a time course (e.g., 2, 5, 10, 20 minutes) to determine the linear range of product formation.

    • Quench the reactions at each time point by adding an equal volume of quenching solution.

  • Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the reaction products on a denaturing polyacrylamide gel.

    • Visualize the gel using a phosphorimager and quantify the intensity of the unextended primer band and the extended product band(s).

    • Calculate the initial velocity (V₀) of the reaction at each dNTP concentration from the linear portion of the time course.

    • Plot V₀ versus the dNTP concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters kcat and Km.

    • Calculate the incorporation efficiency (kcat/Km) for each nucleotide opposite each template base.

    • Determine the fidelity of the polymerase by calculating the ratio of the incorporation efficiency of the correct nucleotide to that of the incorrect nucleotide.

Mechanistic Insights: How 2'-Deoxynebularine Deceives the Polymerase

The reduced fidelity of DNA polymerases in the presence of 2'-Deoxynebularine can be attributed to a combination of factors that disrupt the intricate mechanism of nucleotide selection.

Mutagenesis_Mechanism cluster_step1 Step 1: Incorporation of dNTP cluster_step2 Step 2: dN as a Template S1_1 dNTP enters the polymerase active site S1_2 Lack of H-bond donors/acceptors on dN base prevents stringent Watson-Crick pairing check S1_1->S1_2 S1_3 Increased probability of misincorporation of any dNTP S1_2->S1_3 S2_1 dN is now part of the template strand S1_3->S2_1 Replication continues S2_2 Incoming natural dNTPs cannot form stable H-bonds with template dN S2_1->S2_2 S2_3 Increased frequency of misincorporation opposite dN S2_2->S2_3 M Point Mutations (Transitions & Transversions) S2_3->M Leads to

Figure 2: Proposed mechanism of 2'-Deoxynebularine-induced mutagenesis.

The lack of hydrogen bonding potential on the purine ring of 2'-Deoxynebularine disrupts the geometric selection mechanism that DNA polymerases employ to ensure correct base pairing. High-fidelity polymerases have a tightly constrained active site that accommodates the precise geometry of a Watson-Crick base pair.[3] The absence of hydrogen bond donors and acceptors on 2'-Deoxynebularine allows for greater conformational flexibility, increasing the likelihood that an incorrect incoming nucleotide can be accommodated within the active site long enough for catalysis to occur.

Furthermore, once incorporated, a 2'-Deoxynebularine residue in the template strand presents an ambiguous signal to the polymerase during subsequent rounds of replication. The absence of specific hydrogen bonding cues makes it more likely for any of the four natural dNTPs to be incorporated opposite it, leading to a high frequency of mutations.

Conclusion and Future Directions

2'-Deoxynebularine stands as a potent tool for studying the intricacies of DNA polymerase fidelity and a potential lead for therapeutic development. Its unique structure, devoid of key hydrogen bonding functionalities, provides a stark example of how subtle changes in a nucleotide analog can have dramatic consequences for the accuracy of DNA replication.

The comparative framework and detailed experimental protocols provided in this guide offer a roadmap for researchers seeking to quantify the mutagenic potential of 2'-Deoxynebularine and other nucleoside analogs. Future research should focus on obtaining precise steady-state and pre-steady-state kinetic data for the incorporation of 2'-deoxynebularine triphosphate and its templating effects with a variety of DNA polymerases. Furthermore, co-crystallization of DNA polymerases with a 2'-Deoxynebularine-containing DNA duplex and an incoming dNTP would provide invaluable structural insights into the molecular basis of its mutagenic activity. A deeper understanding of these mechanisms will not only advance our fundamental knowledge of DNA replication but also pave the way for the rational design of novel antiviral and anticancer therapies.

References

  • Eritja, R., Horowitz, D. M., Walker, P. A., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153. [Link]

  • Kunkel, T. A., & Bebenek, K. (2000). DNA replication fidelity. Annual Review of Biochemistry, 69, 497-529. [Link]

  • Boos, A., & Kaina, B. (2013). Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation. In DNA Repair Protocols (pp. 123-134). Humana Press. [Link]

  • Kuraoka, I. (2015). Diversity of Endonuclease V: From DNA Repair to RNA Editing. International journal of molecular sciences, 16(9), 22787–22801. [Link]

  • Johnson, K. A. (1993). Conformational coupling in DNA polymerase fidelity. Annual review of biochemistry, 62(1), 685-713. [Link]

  • Kornberg, A., & Baker, T. A. (1992).
  • Showalter, A. K., & Tsai, M. D. (2002). A reexamination of the DNA polymerase beta fidelity problem. Biochemistry, 41(34), 10571-10576. [Link]

Sources

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